Milacemide

Vue d'ensemble

Description

Milacemide is an organic compound used in scientific research and laboratory experiments. It is a cyclic amide that is also known as N-methyl-D-glucamine, N-methyl-D-glucosamine, and N-methyl-D-mannosamine. This compound is used as a model compound to study the synthesis, structure, and reactivity of amides and amines, as well as the biochemistry of these compounds.

Applications De Recherche Scientifique

Applications neuropsychotropes

Le Milacemide est reconnu comme un promédicament de la glycine neuropsychotrope qui améliore l’activité sérotoninergique. Cette propriété en fait un candidat pour la recherche sur des affections comme la dépression et l’anxiété, où la neurotransmission de la sérotonine peut être altérée .

Propriétés anticonvulsivantes

La recherche a montré que le this compound possède des propriétés anticonvulsivantes, attribuées à ses métabolites : l’acide pentanoïque, le glycineamide et la glycine ; formés par la réaction oxydative de la monoamine oxydase B (MAO-B). Cette application est particulièrement pertinente dans l’étude des troubles convulsifs .

Amélioration cognitive dans la maladie d’Alzheimer

Le this compound a été testé comme traitement potentiel pour améliorer la cognition dans la maladie d’Alzheimer en raison de ses effets inhibiteurs de la MAO-B et de son rôle de promédicament de la glycine. Cependant, les essais cliniques n’ont pas montré d’amélioration significative chez les patients atteints de démence sénile de type Alzheimer .

Performance cognitive chez les adultes en bonne santé

Les effets cognitifs du this compound ont été évalués chez de jeunes adultes en bonne santé, en comparant ses effets à ceux du méthylphénidate, un stimulant cognitif connu. Cette recherche pourrait conduire à des applications dans l’amélioration des fonctions cognitives telles que la mémoire et l’attention .

Analyse des voies métaboliques

Le métabolisme du this compound a été étudié à l’aide de la RMN à l’état solide dans des tranches de foie et de cerveau de rat. Cette recherche fournit des informations sur les voies métaboliques majeures et mineures dans les cultures de tissus de mammifères, ce qui peut être crucial pour comprendre les interactions et les effets des médicaments .

Caractéristiques du promédicament de la glycine

En tant que promédicament de la glycine, la capacité du this compound à traverser la barrière hémato-encéphalique en fait un sujet d’intérêt pour la délivrance d’agents thérapeutiques au cerveau. Cette caractéristique est importante pour le développement de traitements des troubles du système nerveux central .

Inhibition de la monoamine oxydase B (MAO-B)

Le this compound sert d’inhibiteur spécifique activé par l’enzyme de la MAO-B. Cette application est importante pour la recherche sur la maladie de Parkinson et d’autres affections neurologiques où l’activité de la MAO-B est impliquée .

Études sur des modèles animaux

Le this compound a été utilisé chez des modèles animaux pour étudier ses propriétés pharmacologiques, notamment ses activités anticonvulsivantes et sa capacité à potentialiser le comportement dépendant de la neurotransmission de la sérotonine. Ces études contribuent à comprendre le mécanisme d’action du médicament et ses utilisations thérapeutiques potentielles .

Mécanisme D'action

- The molecular mechanism by which milacemide enhances serotonergic activity remains unclear, but it may involve the MAO-B activity present in brainstem (raphe nucleus) and spinal cord neurons. Additionally, this compound can be converted into glycine .

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

Milacemide plays a significant role in biochemical reactions as a prodrug for glycine. It readily crosses the blood-brain barrier and is metabolized into glycineamide and glycine . The compound interacts primarily with monoamine oxidase B (MAO-B), for which it is a selective substrate . The oxidative reaction of MAO-B converts this compound into its major metabolites: pentanoic acid, glycineamide, and glycine . Additionally, this compound acts as an enzyme-activated specific inhibitor of MAO-B, potentiating serotonin neurotransmission-dependent behavior in a dose-dependent manner .

Cellular Effects

This compound influences various types of cells and cellular processes, particularly in the brain. It has been shown to increase the levels of glycine and glycineamide in the brain, which in turn affects neurotransmission . The compound’s interaction with MAO-B leads to increased levels of serotonin, impacting cell signaling pathways and gene expression . This compound’s anticonvulsant properties are attributed to its ability to modulate neurotransmitter levels, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with MAO-B. It acts as a substrate for MAO-B, leading to the formation of glycine and glycineamide . This interaction inhibits the activity of MAO-B, resulting in increased levels of serotonin and other neurotransmitters . The compound’s ability to cross the blood-brain barrier and its subsequent metabolism are crucial for its molecular mechanism of action . Additionally, this compound’s inhibition of MAO-B prevents the breakdown of neurotransmitters, enhancing their availability and activity in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies using microdialysis have shown that after administration, glycinamide concentrations rise linearly and dose-dependently in both the hippocampus and frontal cortex . The stability and degradation of this compound are influenced by its metabolism into glycine and glycineamide, which are region-specific within the brain . Long-term effects on cellular function include modulation of neurotransmitter levels and potential anticonvulsant properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound (e.g., 800 mg/kg) have been shown to increase glycine levels in the hippocampus but not in the frontal cortex . Dosage-dependent effects include changes in the concentrations of other amino acids, such as taurine and serine . Toxic or adverse effects at high doses have not been extensively reported, but the compound’s impact on neurotransmitter levels suggests a threshold for its anticonvulsant properties .

Metabolic Pathways

This compound is primarily metabolized through N-dealkylation to glycinamide, which is then converted into glycine . This metabolic pathway involves the activity of MAO-B, which catalyzes the oxidative reaction . The major metabolites of this compound, including pentanoic acid and glycineamide, play a role in its pharmacological effects . The metabolism of this compound in the liver and brain has been studied using solid-state NMR, revealing the breakdown of the pentylamine nitrogen bond .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion . It readily crosses the blood-brain barrier, allowing it to exert its effects within the brain . The compound’s distribution is influenced by its metabolism into glycine and glycineamide, which are localized in specific brain regions . The transport of this compound and its metabolites is crucial for their pharmacological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound and its metabolites is essential for their activity and function. This compound is metabolized into glycine and glycineamide, which are distributed within the brain’s extracellular fluid . The localization of these metabolites in the hippocampus and frontal cortex influences their effects on neurotransmitter levels and cellular function . The targeting of this compound to specific brain regions is facilitated by its ability to cross the blood-brain barrier and its subsequent metabolism .

Propriétés

IUPAC Name |

2-(pentylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-2-3-4-5-9-6-7(8)10/h9H,2-6H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNNXIYZWIZFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227786 | |

| Record name | Milacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76990-56-2 | |

| Record name | Milacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76990-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milacemide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076990562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MILACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HXT24RECU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

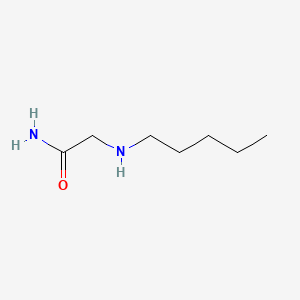

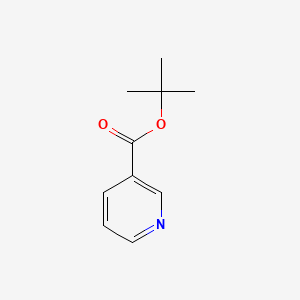

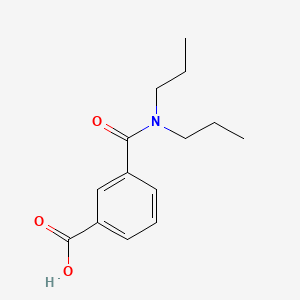

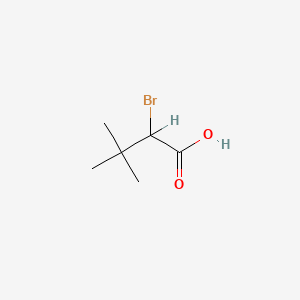

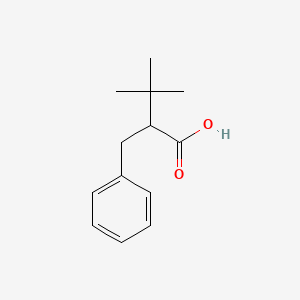

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

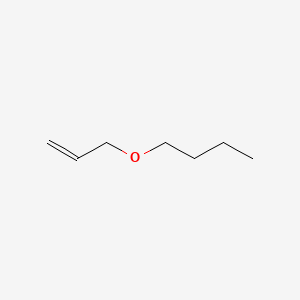

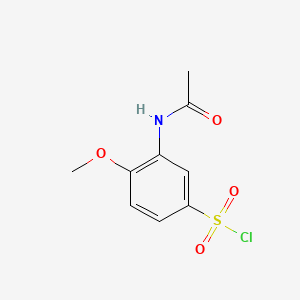

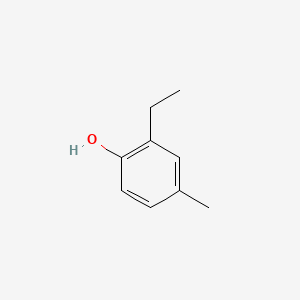

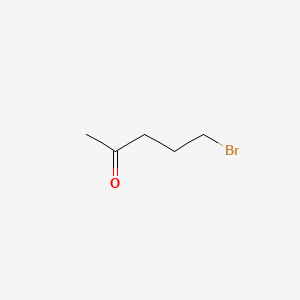

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)